Technical Guide: 3-Hydroxypyrazine-2-carbonitrile
Technical Guide: 3-Hydroxypyrazine-2-carbonitrile
The following technical guide details the chemical profile, synthesis, and application of 3-Hydroxypyrazine-2-carbonitrile (CAS 81411-78-1), a critical heterocyclic scaffold and intermediate in the synthesis of antiviral therapeutics, including Favipiravir (T-705).
CAS Number: 81411-78-1
Synonyms: 3-Oxo-3,4-dihydropyrazine-2-carbonitrile; 2-Cyano-3-hydroxypyrazine
Molecular Formula: C
Part 1: Introduction & Chemical Identity
3-Hydroxypyrazine-2-carbonitrile is a functionalized pyrazine derivative that serves as a versatile building block in medicinal chemistry. Its significance lies in its bifunctional nature : the nitrile group (-CN) allows for further transformations (e.g., hydrolysis to amides, reduction to amines), while the hydroxyl group (often existing as the oxo-tautomer) provides a handle for halogenation or alkylation.
Tautomerism: The Defining Feature
In solution and solid state, this molecule exhibits keto-enol tautomerism. While often named "3-hydroxy," the 3-oxo-3,4-dihydro form is thermodynamically favored in many solvents. This tautomeric equilibrium is critical for reactivity; for instance, nucleophilic substitutions typically target the hydroxy-like character (after activation), while N-alkylation targets the oxo-nitrogen.
Figure 1: Keto-enol tautomerism of the pyrazine core. The oxo form is generally dominant.
Part 2: Chemical Profile & Properties
| Property | Specification | Note |
| Appearance | Pale yellow to off-white solid | Darkens upon oxidation/light exposure. |
| Melting Point | 192–194 °C | Decomposes at higher temperatures. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane). |
| pKa | ~6.5 (OH/NH) | Acidic proton due to electron-withdrawing nitrile. |
| Stability | Hygroscopic | Store under inert atmosphere (N |
Part 3: Synthesis Protocols
This guide presents two primary routes. Method A is the standard laboratory synthesis starting from acyclic precursors. Method B describes the conversion from 3-chloropyrazine-2-carbonitrile, often used when halogenated precursors are available.
Method A: De Novo Synthesis (The Aminomalononitrile Route)
Rationale: This route constructs the pyrazine ring from scratch, avoiding the need for expensive pre-formed pyrazines.
Reagents:
-
Aminomalononitrile p-toluenesulfonate (Precursor 1)
-
Glyoxal (40% aq. solution) (Precursor 2)
-
Sodium Nitrite (NaNO
) / Sulfuric Acid (H SO ) (Diazotization)
Step 1: Condensation to 3-Aminopyrazine-2-carbonitrile
The condensation of aminomalononitrile with glyoxal yields the amino-intermediate.
-
Dissolve aminomalononitrile tosylate (1.0 eq) in water/methanol.
-
Add sodium acetate (buffered pH ~5-6).
-
Add glyoxal solution (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 3 hours. A precipitate forms.[1][2]
-
Validation: LC-MS should show M+H = 121.1 (Amino-nitrile).
Step 2: Diazotization & Hydrolysis
Converting the amino group to a hydroxyl group via a diazonium salt.
-
Suspend 3-aminopyrazine-2-carbonitrile in 20% H
SO at 0°C. -
Add aqueous NaNO
(1.1 eq) dropwise, maintaining temp < 5°C. -
Observation: Evolution of N
gas indicates diazonium formation. -
Allow the mixture to warm to room temperature and stir for 2 hours (hydrolysis occurs spontaneously in acidic media).
-
Workup: Neutralize carefully with NaHCO
to pH 4-5. Extract with Ethyl Acetate (3x).[3] -
Purification: Recrystallize from Ethanol/Water.
Method B: Hydrolysis of 3-Chloropyrazine-2-carbonitrile
Rationale: Useful if the chlorinated precursor is commercially available.[1][4] Caution: Standard basic hydrolysis can hydrolyze the nitrile to an amide/acid before displacing the chlorine. Acidic hydrolysis is preferred.
-
Dissolve 3-chloropyrazine-2-carbonitrile in Acetic Acid .
-
Add sodium acetate (2.0 eq).
-
Reflux for 4–6 hours.
-
Concentrate in vacuo and dilute with water. The product precipitates as the oxo-tautomer.
Part 4: Industrial Application (Favipiravir Synthesis)
3-Hydroxypyrazine-2-carbonitrile is a direct structural analog and precursor scaffold for Favipiravir (T-705) . While the industrial route often introduces the fluorine atom early, the nitrile functionality is the key precursor to the carboxamide of the final drug.
Pathway Logic:
-
Fluorination: The 3-hydroxy core is fluorinated (often at C-6) using electrophilic fluorinating agents (e.g., Selectfluor) or via nucleophilic substitution on a 3,6-difluoro intermediate.
-
Hydrolysis: The nitrile (-CN) is carefully hydrolyzed to the primary amide (-CONH
) using H O /NaOH.
Figure 2: Transformation of the core scaffold into the antiviral drug Favipiravir.
Part 5: Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).
-
Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.
-
Storage: Keep in a tightly closed container at 2-8°C. Moisture sensitive (hygroscopic).
References
-
ChemicalBook. (2025).[5] 3-OXO-3,4-DIHYDROPYRAZINE-2-CARBONITRILE (CAS 81411-78-1) Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH). (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. PMC7365103. Retrieved from
-
ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from
-
Google Patents. (2021). Favipiravir intermediate and synthesis method of favipiravir (CN111471025A). Retrieved from
-
MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules 2017, 22(9), 1438. Retrieved from
Sources
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- 4. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]
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